Methoxy(methoxymethoxy)methane

Boiling point Flash point Volatility

Methoxy(methoxymethoxy)methane (CAS 628-90-0), systematically named 2,4,6-trioxaheptane and also referred to as bis(methoxymethyl) ether, OME‑2, PODE2, or DMM2, is a linear polyoxymethylene dimethyl ether with the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g·mol⁻¹. It is the n=2 member of the homologous series CH₃O(CH₂O)ₙCH₃, positioned between dimethoxymethane (OME‑1, n=1) and 2,4,6,8-tetraoxanonane (OME‑3, n=3).

Molecular Formula C4H10O3
Molecular Weight 106.12 g/mol
CAS No. 628-90-0
Cat. No. B1583058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy(methoxymethoxy)methane
CAS628-90-0
Molecular FormulaC4H10O3
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESCOCOCOC
InChIInChI=1S/C4H10O3/c1-5-3-7-4-6-2/h3-4H2,1-2H3
InChIKeyNSPJNIDYTSSIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxy(methoxymethoxy)methane (CAS 628-90-0) – Procurement-Grade Overview for Scientific and Industrial Users


Methoxy(methoxymethoxy)methane (CAS 628-90-0), systematically named 2,4,6-trioxaheptane and also referred to as bis(methoxymethyl) ether, OME‑2, PODE2, or DMM2, is a linear polyoxymethylene dimethyl ether with the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g·mol⁻¹ . It is the n=2 member of the homologous series CH₃O(CH₂O)ₙCH₃, positioned between dimethoxymethane (OME‑1, n=1) and 2,4,6,8-tetraoxanonane (OME‑3, n=3) [1]. At ambient conditions it is a colourless, highly flammable liquid (H225) with a boiling range around 96 °C and a density of approximately 1.038 g·cm⁻³ at 17 °C . Commercial grades are typically supplied at ≥98% purity .

Why Methoxy(methoxymethoxy)methane Cannot Be Swapped with Other OMEs – The Chain-Length Constraint


Although all polyoxymethylene dimethyl ethers share the general formula CH₃O(CH₂O)ₙCH₃, their physicochemical properties—density, viscosity, boiling point, flash point, vapour pressure, and solvent power—shift substantially and non-linearly with the number of oxymethylene units (n) [1]. Experimental data confirm the order of densities and viscosities for pure components is PODE2 < PODE3 < PODE4 at a given temperature, meaning a formulation or process optimised for n=2 cannot meet the same mass-transfer, volatility, or safety specifications if n=1 or n=3 is substituted without re-validation [2]. Furthermore, azeotropic behaviour is alcohol-specific: methoxy(methoxymethoxy)methane forms a minimum‑boiling azeotrope with 1‑propanol but does not form an azeotrope with 1‑butanol, a distinction that directly dictates distillation‑based purification strategies and precludes generic solvent replacement [3][4].

Quantitative Differentiation Evidence for Methoxy(methoxymethoxy)methane – Head‑to‑Head and Cross‑Study Comparisons


Boiling Point and Flash Point Position PODE2 Between Overly Volatile OME‑1 and Under‑Volatile OME‑3

Methoxy(methoxymethoxy)methane (PODE2) exhibits a boiling point of approximately 96 °C and a closed‑cup flash point of 7.3 °C, placing it in a distinct volatility window relative to its nearest homologues . In contrast, dimethoxymethane (OME‑1, n=1) boils at 42 °C with a flash point of −18 °C, making it substantially more volatile and hazardous to handle in open systems [1]. At the other end, 2,4,6,8‑tetraoxanonane (OME‑3, n=3) has a computed boiling point of approximately 109 °C and a flash point near 35 °C, which reduces flammability risk but also limits its utility as a fast‑evaporating solvent . PODE2 therefore offers an intermediate volatility profile: lower vapour pressure than OME‑1 (178.8 mmHg vs. 330 mmHg at 20–25 °C) yet still sufficient for rapid evaporation in coating and cleaning formulations [1].

Boiling point Flash point Volatility Safety classification

Chain‑Length‑Dependent Density and Viscosity Ranking: PODE2 is the Lowest in the PODE2–PODE4 Series

Systematic experimental measurements over the temperature range 288.15–313.15 K at 0.1 MPa demonstrate that the order of both density and viscosity for pure polyoxymethylene dimethyl ethers is PODE2 < PODE3 < PODE4 at any given temperature [1]. The liquid density of PODE2 at 25 °C (n=2) is approximately 0.93–1.04 g·cm⁻³, while PODE3 (n=3) and PODE4 (n=4) exhibit progressively higher values [1][2]. The viscosity trend follows the same monotonic increase with chain length, directly reflecting the greater molecular weight and increased number of ether oxygen atoms available for intermolecular interactions [1].

Density Viscosity Chain-length effect Homologous series

Alcohol‑Specific Azeotropic Behaviour: Azeotrope with 1‑Propanol, None with 1‑Butanol

Isobaric vapour–liquid equilibrium measurements at 101.33 kPa reveal that methoxy(methoxymethoxy)methane forms a minimum‑boiling azeotrope with 1‑propanol at an azeotropic temperature of 368.68 K (95.53 °C) and a composition of 69.26 mol% 1‑propanol [1]. In contrast, the binary system 1‑butanol + methoxy(methoxymethoxy)methane exhibits no azeotrope at 101.3 kPa; the experimental VLE data are well‑correlated by Wilson, NRTL, and UNIQUAC models and pass the Herington thermodynamic consistency test, confirming that simple distillation can cleanly separate the two components [2]. This alcohol‑specific behaviour means that a purification protocol designed for a 1‑butanol‑containing process stream cannot be directly applied to a 1‑propanol‑containing stream, and vice versa.

Vapor–liquid equilibrium Azeotrope Distillation Process design

Formaldehyde Absorption Capacity of PODE2 Substantially Exceeds That of Methylal (OME‑1)

In the synthesis of polyoxymethylene dimethyl ethers, the higher‑boiling intermediate PODE2 is employed as a formaldehyde absorber. According to patent disclosures, the amount of formaldehyde dissolved by PODE2 is “much higher than that of methylal” (OME‑1), enabling the reaction to proceed at lower operating pressures and temperatures and thereby suppressing undesired formaldehyde self‑polymerisation [1]. Although exact saturation concentrations are not publicly reported in a head‑to‑head format, the process advantage is sufficiently pronounced to warrant dedicated patent claims for PODE2‑based formaldehyde absorption units [1].

Formaldehyde carrier Absorption OME synthesis Process intermediate

PODE2 as a Low‑Toxicity, Aromatic‑Free Replacement for Toluene, Xylene and Halogenated Solvents

Industrial‑scale patents and product literature explicitly position PODE2 as a “green environmental protection solvent” that can replace aromatic hydrocarbons (toluene, xylene, trimethylbenzene), dimethylformamide (DMF), and halogenated solvents in coatings, inks, cleaning agents, and resin synthesis [1][2]. The compound is described as possessing a dissolving power that “far exceeds” that of aromatic solvents, while being free of sulfur and aromatic content and exhibiting a mild ether odour [1]. Commercial products based on CAS 628‑90‑0 are marketed as water‑compatible, fast‑drying, and non‑reactive with isocyanates (NCO), enabling their use in waterborne polyurethane formulations [2].

Green solvent Aromatic replacement VOC reduction Coatings

Research and Industrial Applications Where Methoxy(methoxymethoxy)methane Delivers Verified Advantages


Distillation‑Based Purification of OMEs Using 1‑Butanol as Co‑Solvent

Because the binary system 1‑butanol + methoxy(methoxymethoxy)methane exhibits no azeotrope at 101.3 kPa [1], process engineers can design a straightforward distillation column to separate PODE2 from 1‑butanol without the complexity of azeotropic or extractive distillation. The experimental VLE data, validated by Wilson, NRTL, and UNIQUAC models, provide the necessary phase‑equilibrium parameters for rigorous simulation and equipment sizing [1]. In contrast, if 1‑propanol is present, the minimum‑boiling azeotrope at 368.68 K (95.53 °C, 69.26 mol% 1‑propanol) must be accounted for, making 1‑butanol the preferred alcohol in PODE2 synthesis and purification workflows [2].

Low‑Viscosity, Fast‑Evaporating Formulation Base for Coatings and Cleaning Agents

With the lowest density and viscosity among the PODE2–PODE4 series [1] and a boiling point of ~96 °C—intermediate between the overly volatile OME‑1 (42 °C) and the slower OME‑3 (~109 °C) [2]—PODE2 is suited for rapid‑drying coatings, industrial degreasers, and ink formulations where fast evaporation without excessive flammability risk is required. Its flash point of 7.3 °C mandates appropriate ATEX‑compliant handling, but the 25 °C elevation in flash point relative to OME‑1 (−18 °C) provides a meaningful safety margin in controlled industrial environments [2].

Formaldehyde Carrier in Polyoxymethylene Dimethyl Ether Synthesis

Patented processes exploit the high formaldehyde absorption capacity of PODE2 relative to methylal to conduct the PODE synthesis at reduced temperatures and pressures, thereby minimising undesired formaldehyde polymerisation [1]. This application leverages the specific solvation properties of the n=2 oligomer and is not interchangeable with n=1 or n=3 homologues because both the solubility and the boiling point must match the downstream reaction and separation sequence [1].

Aromatic‑Free and NCO‑Compatible Solvent for Waterborne Polyurethane Systems

Commercial PODE2‑based solvent blends are marketed as non‑reactive with isocyanate groups (NCO), sulfur‑free, and aromatic‑free, permitting their use in waterborne polyurethane coatings, adhesives, and synthetic resins [2]. This application scenario is directly supported by the qualitative evidence that PODE2 can replace toluene, xylene, and DMF in industrial formulations, although quantitative Hansen solubility parameter data are not yet available in the peer‑reviewed literature [2].

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